molecular formula C8H9NO3 B2968875 Methyl 2-hydroxy-2-(pyridin-2-yl)acetate CAS No. 347186-93-0

Methyl 2-hydroxy-2-(pyridin-2-yl)acetate

Cat. No.: B2968875
CAS No.: 347186-93-0
M. Wt: 167.164
InChI Key: VUQNMRDHIYVZSK-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-2-(pyridin-2-yl)acetate is an α-hydroxy ester featuring a pyridine ring at the β-position. These compounds are pivotal in medicinal chemistry, serving as intermediates for enzyme inhibitors, antimicrobial agents, or precursors for bioactive molecules .

Properties

IUPAC Name

methyl 2-hydroxy-2-pyridin-2-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-8(11)7(10)6-4-2-3-5-9-6/h2-5,7,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQNMRDHIYVZSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-hydroxy-2-(pyridin-2-yl)acetate typically involves the reaction of pyridine-2-carboxaldehyde with methyl glycolate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2-(pyridin-2-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-hydroxy-2-(pyridin-2-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-2-(pyridin-2-yl)acetate involves its interaction with specific molecular targets. The hydroxy and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The pyridine ring can interact with enzymes and receptors, modulating their function .

Comparison with Similar Compounds

Structural and Functional Group Variations

The pyridin-2-yl group is a common pharmacophore due to its hydrogen-bonding and π-stacking capabilities. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications Reference ID
Methyl 2-hydroxy-2-(pyridin-2-yl)acetate C₈H₉NO₃ -OH, pyridin-2-yl Potential intermediate for enzyme inhibitors
Methyl 2-(pyridin-2-yl)acetate C₈H₉NO₂ Pyridin-2-yl (no -OH) Synthetic intermediate; lacks bioactivity
Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate C₁₃H₁₇NO₂·HCl Pyrrolidine, phenyl Forensic reference standard for stimulants
Methyl 2-hydroxy-2-(4-hydroxyphenyl)acetate C₉H₁₀O₄ -OH, 4-hydroxyphenyl PTP1B inhibitor (antidiabetic target)
Methyl 2-amino-2-(pyridin-2-yl)acetate HCl C₈H₁₁ClN₂O₂ -NH₂, pyridin-2-yl Amine-functionalized analog for drug discovery
Key Observations:
  • Its absence, as in Methyl 2-(pyridin-2-yl)acetate, reduces bioactivity .
  • Ring Substitution : Replacing pyridine with pyrrolidine (e.g., in Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate) introduces conformational flexibility, making it relevant to stimulant design .
  • Biological Activity: Methyl 2-hydroxy-2-(4-hydroxyphenyl)acetate inhibits PTP1B (IC₅₀ ~5 μM), highlighting the importance of phenolic -OH groups in target binding .

Biological Activity

Methyl 2-hydroxy-2-(pyridin-2-yl)acetate is an organic compound notable for its diverse biological activities, particularly its antimicrobial and anti-inflammatory properties. This article reviews the compound's biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has a molecular formula of C8H9NO3C_8H_9NO_3 and a molecular weight of approximately 151.16 g/mol. Its structure features a hydroxyl group (-OH) attached to the second carbon of the acetate moiety, which is substituted with a pyridine ring. This unique arrangement allows for versatile chemical reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism may involve the inhibition of specific enzymes or receptors associated with bacterial growth and inflammation.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus14.8
Escherichia coli16.1

Antiviral Activity

In addition to its antibacterial properties, this compound has shown potential antiviral activity. Its ability to interact with viral enzymes suggests a mechanism that could inhibit viral replication. Ongoing studies are focused on elucidating the specific pathways involved in this antiviral effect.

Anti-inflammatory Potential

The compound has been investigated for its potential as an anti-inflammatory agent . Its structural features allow it to modulate inflammatory processes by interacting with various biological targets, potentially leading to the development of new anti-inflammatory drugs.

The biological activity of this compound is largely attributed to its ability to form hydrogen bonds and engage in hydrophobic interactions with biological molecules. The hydroxyl and ester groups can participate in these interactions, while the pyridine ring can influence enzyme activity through π-π stacking interactions with aromatic amino acids .

Case Studies

Several case studies have focused on the therapeutic applications of this compound:

  • Antibacterial Efficacy : A study demonstrated that the compound significantly inhibited bacterial growth in vitro, suggesting its potential use in treating bacterial infections resistant to conventional antibiotics.
  • Inflammation Models : In animal models of inflammation, administration of this compound resulted in reduced inflammatory markers, indicating its promise as a therapeutic agent for inflammatory diseases .

Q & A

Q. How can researchers optimize the synthesis of Methyl 2-hydroxy-2-(pyridin-2-yl)acetate to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves selecting appropriate catalysts and reaction conditions. For example, stereoselective synthesis of structurally similar hydroxyacetate derivatives (e.g., Methyl (S)-2-Hydroxy-2-[(S)-2-oxocyclopentyl]acetate) employs chiral columns (e.g., Cyclohexyl-β or CP-Chirasil-Dex CB) for purification, achieving enantiomeric excess >95% . Reaction parameters such as temperature (0–25°C), solvent polarity (e.g., ethyl acetate/hexane mixtures), and stoichiometric ratios of reactants should be systematically tested. Monitoring via TLC or HPLC with UV detection (λ = 254 nm) ensures real-time progress tracking.

Q. What analytical techniques are essential for confirming the structure of this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to identify proton environments and carbon frameworks. For example, the hydroxyl proton typically appears as a singlet at δ ~3.5–4.5 ppm, while the pyridinyl protons resonate as multiplet signals at δ ~7.0–8.5 ppm .
  • Mass Spectrometry (HRMS) : Exact mass determination (e.g., calculated for C8_8H9_9NO3_3: 167.0582) validates molecular formula .
  • IR Spectroscopy : Peaks at ~1700 cm1^{-1} (ester C=O) and ~3200–3500 cm1^{-1} (O-H stretch) confirm functional groups .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing this compound be addressed?

  • Methodological Answer : Stereocontrol requires chiral auxiliaries or asymmetric catalysis. For instance, the synthesis of methyl (S)-2-hydroxy-2-((R)-pyrrolidin-2-yl)acetate involves enantioselective reduction using NaBH4_4 with a chiral ligand (e.g., (R)-BINOL), achieving diastereomeric ratios >4:1 . Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers, while optical rotation ([α]D_D) and NOESY NMR confirm absolute configuration. Computational modeling (e.g., DFT) predicts steric and electronic barriers to optimize reaction pathways .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies between experimental and theoretical data (e.g., unexpected 13^13C shifts) require cross-validation:
  • X-ray Crystallography : Resolves ambiguities by providing definitive bond lengths and angles. SHELX programs (e.g., SHELXL) refine crystal structures, with R-factors <0.05 indicating high accuracy .
  • 2D NMR (COSY, HSQC, HMBC) : Maps 1^1H-1^1H coupling and long-range 1^1H-13^13C correlations to distinguish regioisomers .
  • Isotopic Labeling : Incorporates 18^{18}O or 2^{2}H to trace hydrogen bonding or tautomeric equilibria .

Q. How can researchers design multi-step syntheses for derivatives of this compound?

  • Methodological Answer : Modular synthesis involves:
  • Functional Group Interconversion : Ester hydrolysis (e.g., LiOH/THF/H2_2O) to generate carboxylic acid intermediates.
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling (Pd(PPh3_3)4_4, K2_2CO3_3) introduces aryl/heteroaryl substituents at the pyridinyl position .
  • Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect hydroxyl moieties during harsh reactions .

Key Considerations

  • Safety : Handle hydroxyl and pyridinyl intermediates under inert atmospheres (N2_2) to prevent oxidation .
  • Scale-Up : Pilot studies using microreactors (0.1–5 mL volume) minimize reagent waste during method development .

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